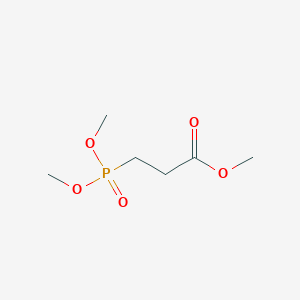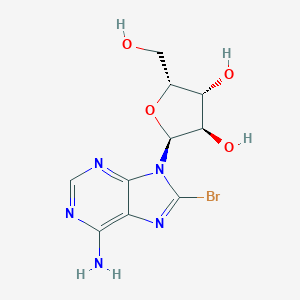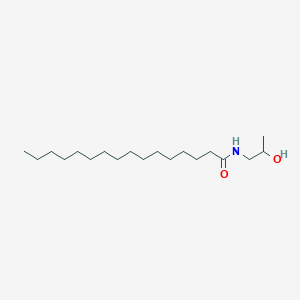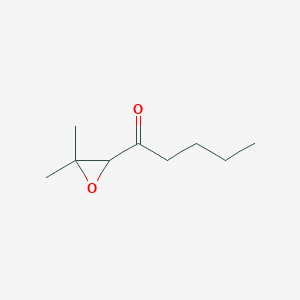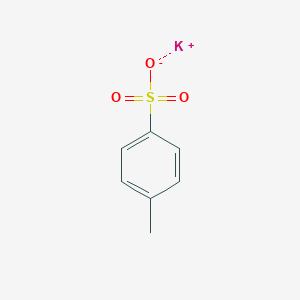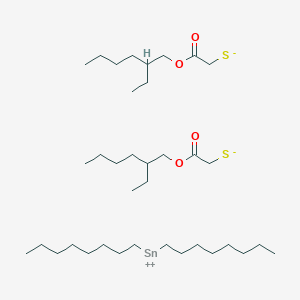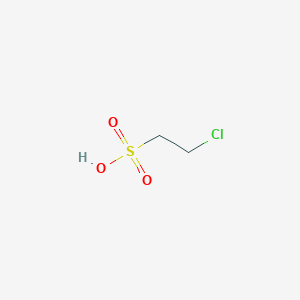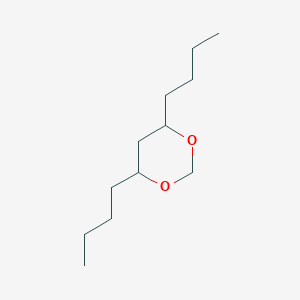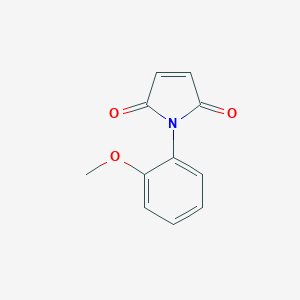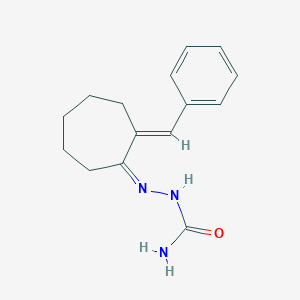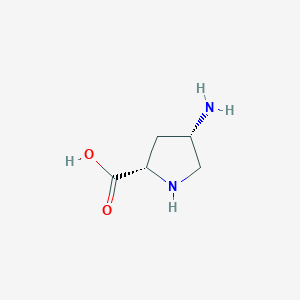
Dimethyl aziridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl aziridinium is a chemical compound that belongs to the class of aziridines, which are three-membered heterocycles containing one nitrogen atom and two carbon atoms. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of dimethyl aziridinium is not fully understood, but it is believed to act as an alkylating agent, which can react with nucleophilic groups in DNA and proteins, leading to their inactivation. This can result in the inhibition of cell growth and division, making it a potential anti-tumor agent.
Efectos Bioquímicos Y Fisiológicos
Dimethyl aziridinium has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. In vivo studies have shown that it can inhibit tumor growth in animal models. However, it can also have toxic effects on normal cells, leading to potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of dimethyl aziridinium is its high reactivity, which makes it a useful tool for organic synthesis and catalysis. It can also be used as a potential anti-tumor agent. However, its high reactivity can also make it difficult to handle and store, and it can have toxic effects on normal cells, limiting its potential applications.
Direcciones Futuras
There are several future directions for the study of dimethyl aziridinium. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the study of its mechanism of action and its effects on normal cells can provide valuable insights into its potential applications and limitations.
Métodos De Síntesis
Dimethyl aziridinium can be synthesized through various methods, including the reaction of dimethylamine with epichlorohydrin, the reaction of dimethylamine with 2,3-epoxypropyltrimethylammonium chloride, and the reaction of dimethylamine with ethylene oxide. The most commonly used method is the reaction of dimethylamine with epichlorohydrin, which yields dimethyl aziridinium chloride.
Aplicaciones Científicas De Investigación
Dimethyl aziridinium has been extensively studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and biomedical research. In organic synthesis, it has been used as a reagent for the preparation of chiral compounds and as a building block for the synthesis of complex molecules. In catalysis, it has been used as a catalyst for the synthesis of cyclic carbonates and as a co-catalyst for the ring-opening polymerization of lactones. In biomedical research, it has been studied for its potential as an anti-tumor agent and as a tool for the delivery of therapeutic agents.
Propiedades
Número CAS |
18902-06-2 |
|---|---|
Nombre del producto |
Dimethyl aziridinium |
Fórmula molecular |
C4H11Cl2N |
Peso molecular |
144.04 g/mol |
Nombre IUPAC |
1,1-dimethylaziridin-1-ium;chloride;hydrochloride |
InChI |
InChI=1S/C4H10N.2ClH/c1-5(2)3-4-5;;/h3-4H2,1-2H3;2*1H/q+1;;/p-1 |
Clave InChI |
RBBJKUUAVKDJDN-UHFFFAOYSA-M |
SMILES |
C[N+]1(CC1)C.Cl.[Cl-] |
SMILES canónico |
C[N+]1(CC1)C.Cl.[Cl-] |
Sinónimos |
Dimethyl aziridinium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




